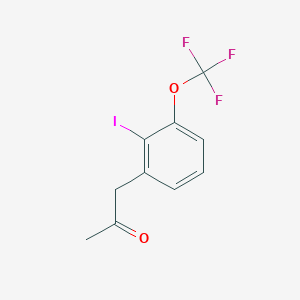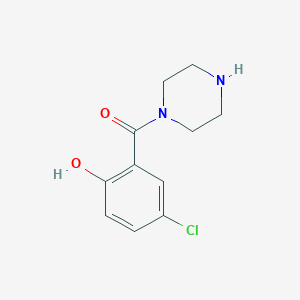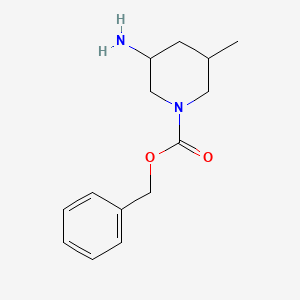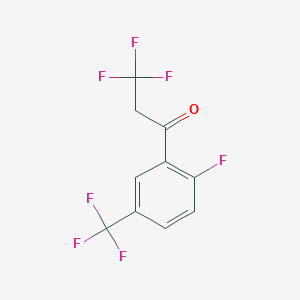
3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often uses reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Formation of various substituted aromatic compounds with trifluoromethyl groups.
Scientific Research Applications
3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance binding affinity to enzymes and receptors, leading to potent biological effects. The trifluoromethyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl ketone with similar chemical properties.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: A related compound with trifluoromethyl groups and a diketone structure.
2,2,2-Trifluoroethyl iodide: A simpler trifluoromethyl compound used in various chemical reactions.
Uniqueness: 3,3,3-Trifluoro-1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one stands out due to its multiple trifluoromethyl groups and the presence of both aromatic and ketone functionalities. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H5F7O |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H5F7O/c11-7-2-1-5(10(15,16)17)3-6(7)8(18)4-9(12,13)14/h1-3H,4H2 |
InChI Key |
KFQVQVWIODJODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


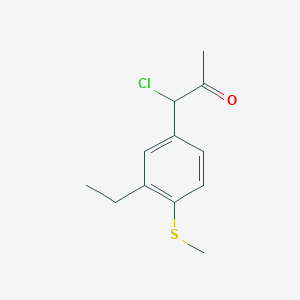
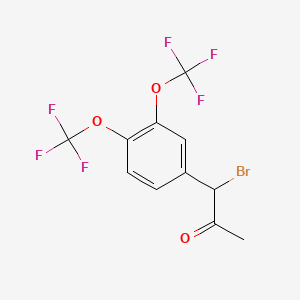
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
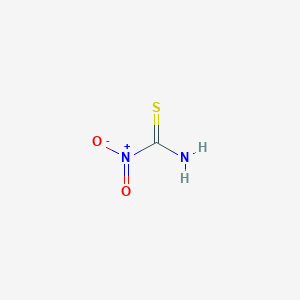

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

